(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVFPIITLLXQFI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652019 | |
| Record name | tert-Butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188723-33-3 | |
| Record name | tert-Butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- Structural Features : The compound contains a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethoxy-oxoethyl moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Similar compounds have been shown to exhibit antibacterial effects by:
- Inhibiting Bacterial Enzymes : Many antibacterial agents act by inhibiting essential enzymes involved in bacterial metabolism.
- Disrupting Cell Wall Synthesis : Some compounds interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. In studies involving related piperidine derivatives, significant antibacterial activity against both gram-positive and gram-negative bacteria was observed. The mechanism typically involves inhibition of bacterial growth through enzyme targeting or disruption of cell wall integrity .
Study 1: Antibacterial Evaluation
A study evaluated various piperidine derivatives for their antibacterial efficacy. The results showed that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 100 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may have comparable efficacy.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 20 |
| B | Escherichia coli | 30 |
| C | Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
In another investigation focusing on Plk1 inhibitors, several derivatives were tested for their ability to induce apoptosis in cancer cell lines. While direct data on this compound is lacking, related compounds showed IC50 values as low as 27 nM against resistant cancer cell lines, highlighting the potential for this class of compounds in cancer therapy .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| D | A549 (lung cancer) | 27 |
| E | MCF7 (breast cancer) | 80 |
| F | HeLa (cervical cancer) | 45 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Type
Position 3-Substituted Piperidines
- This derivative is less sterically hindered but may exhibit reduced metabolic stability due to the unprotected hydroxyl group .
- Such differences may alter binding affinity in receptor-ligand interactions .
Position 4-Substituted Piperidines
Compounds with bulky hydrophobic groups at position 4 (e.g., 1-(3-phenylbutyl)piperidine derivatives) exhibit distinct binding orientations in protein cavities. For example, larger substituents reorient the piperidine ring toward hydrophobic regions, as observed in S1R ligand studies .
Ring Heteroatom Modifications
- Morpholine Derivatives : Replacing piperidine with morpholine (oxygen instead of nitrogen) reduces basicity and alters hydrogen-bonding networks. Morpholine analogs of piperidine-based inhibitors show weaker activity due to disrupted interactions with residues like Ser122 and Trp279 .
- Piperazine Derivatives: Piperazine rings (two nitrogen atoms) introduce additional hydrogen-bonding sites. For instance, 8-{4-[3-(cyclopenten-1-yl)phenyl]piperazin-1-yl}-2-methoxyquinoline exhibits distinct conformational flexibility compared to piperidine analogs, impacting binding kinetics .
Functional Group Comparisons
- Ester vs. Hydroxyl Groups : The ethoxy-oxoethyl group in the target compound offers hydrolytic lability, enabling prodrug strategies. In contrast, hydroxymethyl derivatives (e.g., (S)-1-Boc-3-hydroxypiperidine) prioritize polarity over controlled release .
- Boc Protection vs. Free Amines : Unprotected piperidines (e.g., 2-(piperidin-4-yl)-acetic acid ethyl ester) exhibit higher reactivity but lower stability. The Boc group in the target compound balances synthetic handling and in vivo persistence .
Key Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Steric and Electronic Effects : The ethoxy-oxoethyl group’s moderate bulk avoids the steric hindrance observed in N-benzyl piperidines, which impair active-site binding .
- Stereochemical Influence : The (S)-configuration ensures optimal spatial alignment for interactions with chiral targets, as demonstrated in valine derivative studies .
- Hydrolytic Stability : The ester group’s lability contrasts with morpholine’s stability, suggesting tunability for drug delivery .
Preparation Methods
The preparation of this compound involves a multi-step synthetic strategy centered on the efficient synthesis of 1-BOC-3-piperidone intermediates, stereoselective introduction of the Boc group, and subsequent functionalization to install the ethoxy-oxoethyl side chain. The patented method CN103304472A offers an industrially viable route with high yield and purity, while stereochemical control is typically achieved via chemical resolution or asymmetric synthesis. Functionalization methods leveraging Boc-protected piperidine intermediates enable the installation of the ethoxy-oxoethyl moiety, essential for the compound's application in medicinal chemistry.
This synthesis is characterized by a balance of efficiency, environmental consideration, and stereochemical precision, making it a robust approach for producing this valuable compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
